molecular formula C15H16O2 B13985523 2-(2-Phenylpropan-2-yl)benzene-1,4-diol CAS No. 85797-61-1

2-(2-Phenylpropan-2-yl)benzene-1,4-diol

Cat. No.: B13985523
CAS No.: 85797-61-1
M. Wt: 228.29 g/mol
InChI Key: LUELYTMQTXRXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylpropan-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with a phenylpropan-2-yl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylpropan-2-yl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene derivatives with propene to form 1,4-diisopropylbenzene, which is then oxidized to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often follows a similar route, involving the dialkylation of benzene with propene, followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylpropan-2-yl)benzene-1,4-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Phenylpropan-2-yl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in skin lightening and treatment of hyperpigmentation.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Phenylpropan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by donating electrons to neutralize free radicals. In skin lightening, it inhibits the enzyme tyrosinase, reducing melanin production .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

85797-61-1

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(2-phenylpropan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C15H16O2/c1-15(2,11-6-4-3-5-7-11)13-10-12(16)8-9-14(13)17/h3-10,16-17H,1-2H3

InChI Key

LUELYTMQTXRXOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.